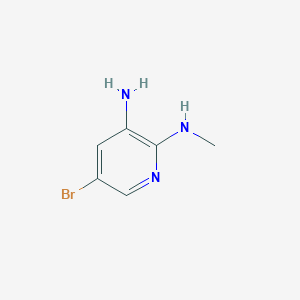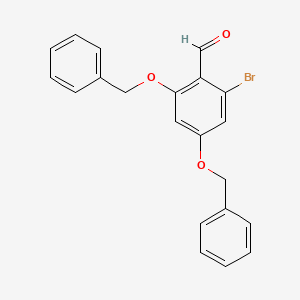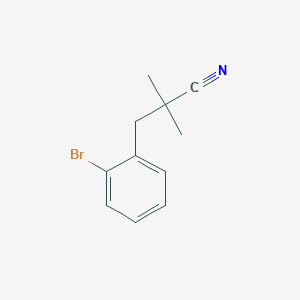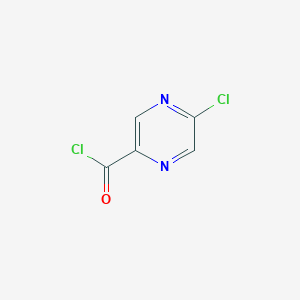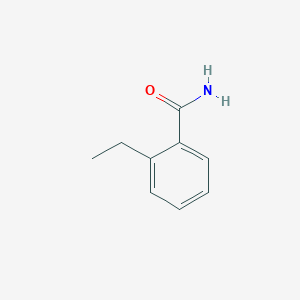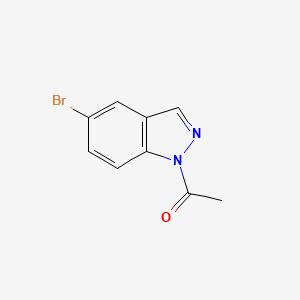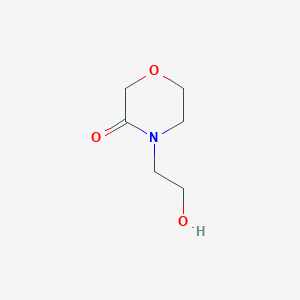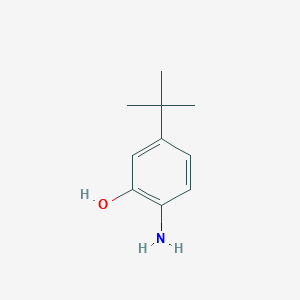
1-(3-Bromopropyl)naphthalene
Übersicht
Beschreibung
1-(3-Bromopropyl)naphthalene is a brominated naphthalene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The naphthalene core, a fused two-ring system, is a common motif in many organic compounds, including those with applications in materials science, pharmaceuticals, and organic synthesis .
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. One approach involves the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes to produce 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Another method includes the reaction of benzylpyridinium bromide with α,β-unsaturated ketones to yield 1,3-disubstituted naphthalenes . Although these methods do not directly describe the synthesis of this compound, they provide insight into the bromination reactions and cyclization strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be complex, with the possibility of various substituent effects influencing the overall conformation. For instance, the conformation of 1,8-di(bromomethyl)naphthalene has been determined by X-ray crystallography, revealing a twofold symmetry about the central bond and specific inclinations of the carbon-bromine bonds . This detailed structural information is crucial for understanding the reactivity and physical properties of such compounds.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a range of chemical reactions. For example, base-promoted elimination reactions can lead to the formation of di-, tri-, and tetrabromo-naphthalenes . Additionally, the interception of o-quinodimethanes with brominated reagents can lead to the synthesis of cyclopropa[b]naphthalenes . These reactions highlight the reactivity of brominated naphthalenes and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. For instance, 1-bromo-4-(bromoacetyl)naphthalene exhibits strong structured phosphorescence emission, indicating an efficient intersystem crossing mechanism within the molecule . This property is particularly interesting for applications in spectroscopy and as a phosphorescent probe. The reactivity of brominated naphthalenes with thiols and other nucleophiles can also be exploited in chemical synthesis and the development of new materials .
Wissenschaftliche Forschungsanwendungen
Enhanced Reactivity in Nucleophilic Substitution Reactions
1-(3-Bromopropyl)naphthalene has shown significant reactivity in nucleophilic substitution reactions. In a study by Kim, Song, and Chi (2003), the reactivity of various metal fluorides in nucleophilic fluorination reactions was enhanced using this compound. This suggests its potential use in facilitating efficient chemical transformations (Kim, Song, & Chi, 2003).
Application in Green Chemistry for Ether Cleavage
Boovanahalli, Kim, and Chi (2004) utilized this compound in the cleavage of alkyl alkyl ether, highlighting its use in green chemistry methods for ether cleavage. This demonstrates its role in environmentally friendly chemical processes (Boovanahalli, Kim, & Chi, 2004).
Role in Hydroxylation Reactions
In the research by Kim, Hong, Seo, Kim, Kim, Song, and Chi (2004), this compound was used for nucleophilic hydroxylation of alkyl halides with water in an ionic liquid. This study indicates its applicability in hydroxylation reactions, which is an important process in organic chemistry (Kim et al., 2004).
Importance in Synthesis of Bromo-substituted Naphthalene Dianhydride Derivatives
Ping (2012) discussed the synthesis of bromo-substituted naphthalene dianhydride derivatives, which are vital in material science and supramolecular chemistry. This study shows the importance of this compound in synthesizing core components for advanced materials (Ping, 2012).
Involvement in Syntheses of Naphthalenes and Naphthalene Derivatives
Agrawal, Srivastava, and Yadav (2014) utilized this compound in synthesizing new naphthalenes, indicating its role in creating various derivatives for potential applications in organic and pharmaceutical chemistry (Agrawal, Srivastava, & Yadav, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(3-Bromopropyl)naphthalene is the benzylic position . This compound is a benzylic halide , which typically reacts via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . The benzylic position is a key site for reactions due to its resonance stabilization .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, donates a pair of electrons to form a new bond. For primary benzylic halides, the reaction typically follows an SN2 pathway, which involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously . For secondary and tertiary benzylic halides, the reaction typically follows an SN1 pathway, which involves a two-step process with the formation of a resonance-stabilized carbocation intermediate .
Biochemical Pathways
It’s known that benzylic halides like this compound are often used in organic synthesis, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The result of the action of this compound is the formation of new compounds through the substitution reactions at the benzylic position . These reactions can lead to the formation of various organic compounds, depending on the nucleophile involved in the reaction .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLRSZRTOATJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563263 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27650-86-8 | |
| Record name | 1-(3-Bromopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




